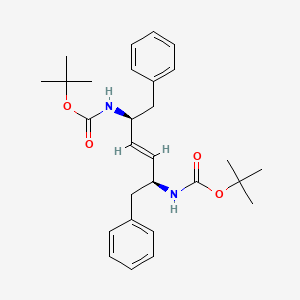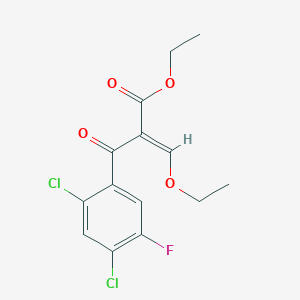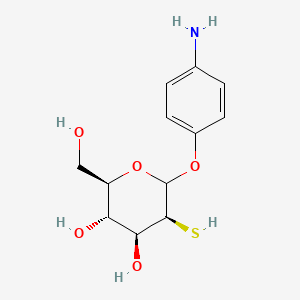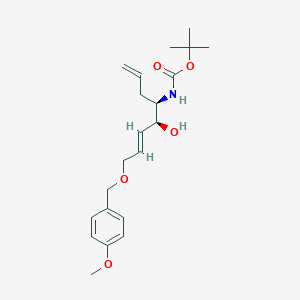![molecular formula C9H13N2NaO12P2 B11828732 sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B11828732.png)
sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodio;(2R,3S,4R,5R)-5-(2,4-dioxopirimidin-1-il)-4-hidroxi-2-[[hidroxi(fosfonooxi)fosforil]oximetil]oxolan-3-olato es un complejo compuesto orgánico con significativa importancia en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirimidina, múltiples grupos hidroxilo y un anillo de oxolano fosforilado. Su intrincada estructura le permite participar en una variedad de reacciones químicas y lo convierte en un valioso objeto de estudio en química, biología y medicina.
Métodos De Preparación
La síntesis de sodio;(2R,3S,4R,5R)-5-(2,4-dioxopirimidin-1-il)-4-hidroxi-2-[[hidroxi(fosfonooxi)fosforil]oximetil]oxolan-3-olato generalmente implica varios pasos, incluida la formación del anillo de pirimidina, la fosforilación y la introducción del anillo de oxolano. Las condiciones de reacción a menudo requieren un control preciso de la temperatura, el pH y el uso de catalizadores específicos para garantizar que se logre la estereoquímica deseada. Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo para optimizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Este compuesto se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a la formación de diferentes productos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, lo que da como resultado el reemplazo de grupos específicos dentro de la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Sodio;(2R,3S,4R,5R)-5-(2,4-dioxopirimidin-1-il)-4-hidroxi-2-[[hidroxi(fosfonooxi)fosforil]oximetil]oxolan-3-olato tiene numerosas aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por su posible papel en los procesos biológicos, incluidas las interacciones enzimáticas y las vías metabólicas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antivirales y anticancerígenas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo por el cual sodio;(2R,3S,4R,5R)-5-(2,4-dioxopirimidin-1-il)-4-hidroxi-2-[[hidroxi(fosfonooxi)fosforil]oximetil]oxolan-3-olato ejerce sus efectos implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de varias vías bioquímicas. El anillo de oxolano fosforilado y la porción de pirimidina juegan papeles cruciales en estas interacciones, contribuyendo a la actividad biológica del compuesto.
Comparación Con Compuestos Similares
En comparación con otros compuestos similares, sodio;(2R,3S,4R,5R)-5-(2,4-dioxopirimidin-1-il)-4-hidroxi-2-[[hidroxi(fosfonooxi)fosforil]oximetil]oxolan-3-olato destaca por su combinación única de grupos funcionales y estereoquímica. Los compuestos similares pueden incluir otros nucleósidos o nucleótidos fosforilados, que comparten algunas características estructurales pero difieren en sus grupos funcionales específicos o estereoquímica. La singularidad de este compuesto radica en su disposición específica de átomos y las propiedades químicas y biológicas resultantes.
Propiedades
Fórmula molecular |
C9H13N2NaO12P2 |
|---|---|
Peso molecular |
426.14 g/mol |
Nombre IUPAC |
sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate |
InChI |
InChI=1S/C9H13N2O12P2.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);/q-1;+1/t4-,6-,7-,8-;/m1./s1 |
Clave InChI |
YFXPIOWXJBTLGZ-IAIGYFSYSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)[O-])O.[Na+] |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11828653.png)


![Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11828685.png)


![4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B11828696.png)


![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate](/img/structure/B11828710.png)


![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11828722.png)
![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B11828729.png)
